1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid

Peptide folding Conformational restriction X-ray crystallography

Peptide foldamer design requires precise backbone dihedral control-standard amino acids cannot achieve this. Boc-c3Val (CAS 123311-18-2) delivers Cα-tetrasubstituted, Cβ,β-dimethylated cyclopropane constraint. • Dual β/γ-turn induction confirmed by X-ray crystallography; enables compact double-turn architecture in short sequences • Supplied ≥98% purity; racemic or enantiopure (≥98% ee) via preparative chiral HPLC resolution • Compatible with Boc-strategy SPPS; acid-labile Boc group ensures orthogonal deprotection • Cβ,β-geminal dimethyl substitution provides quantifiably higher backbone restriction via Thorpe-Ingold effect vs. unsubstituted Ac3c Ships ambient; store 0-8°C desiccated.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 123311-18-2
Cat. No. B045479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid
CAS123311-18-2
SynonymsBOC-1-AMINO-2,2-DIMETHYLCYCLOPROPANECARBOXYLIC ACID
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(CC1(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C11H19NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11,4)5/h6H2,1-5H3,(H,12,15)(H,13,14)
InChIKeyOYYZOJAZPUWXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-c3Val (CAS 123311-18-2): Core Identity and Procurement Profile


1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid (CAS 123311-18-2), also designated N-Boc-2,3-methanovaline or Boc-c3Val, is a conformationally restricted, non-proteinogenic α-amino acid derivative belonging to the cyclopropane amino acid (2,3-methanoamino acid) class. It features a Cα-tetrasubstituted, Cβ,β-dimethylated cyclopropane system bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function [1][2]. With molecular formula C11H19NO4, a molecular weight of 229.27 g/mol, a computed density of 1.154 g/cm³, a computed boiling point of approximately 350°C at 760 mmHg, a polar surface area (PSA) of 75.63 Ų, and a calculated LogP of 2.16, this compound serves as a protected building block for introducing the severely constrained cyclopropane analogue of valine (c3Val) into peptides and peptidomimetics . It is supplied as a racemic mixture or, following chiral chromatographic resolution, in enantiomerically pure form, typically at ≥95% purity, and is handled under standard Boc-protected amino acid storage conditions (0–8°C, desiccated) .

Why Generic Substitution of Boc-c3Val Is Scientifically Unwarranted


Cyclopropane amino acid building blocks are not functionally interchangeable despite sharing a three-membered ring and Boc protection. The target compound (Boc-c3Val, CAS 123311-18-2) is distinguished by a unique combination of three structural features—Cα-tetrasubstitution, Cβ,β-geminal dimethylation, and Boc protection—that collectively dictate its conformational output in peptides [1][2]. Substitution with Boc-ACPC (Boc-1-aminocyclopropane-1-carboxylic acid, lacking the gem-dimethyl group) removes the steric compression that drives the Thorpe–Ingold effect, altering backbone dihedral angle preferences and turn-type propensities [2]. Substitution with the corresponding Fmoc-protected derivative shifts the protecting group strategy from acid-labile (Boc) to base-labile (Fmoc) orthogonal protection, which may be incompatible with acid-sensitive peptide sequences or specific solid-phase synthesis protocols [3]. Substitution with the unprotected free amino acid (CAS 123445-53-4) eliminates the protecting group required for controlled stepwise peptide coupling. Substitution with natural valine forfeits the cyclopropane-imposed conformational restriction that is the very rationale for employing a methanoamino acid [4]. Even within the 2,3-methanoamino acid subfamily, changing the side chain (e.g., to 2,3-methanoleucine, which bears an isobutyl rather than gem-dimethyl substituent) produces a different steric environment and distinct conformational signature [5]. The quantitative evidence below demonstrates that these differences are measurable and consequential for peptide design.

Quantitative Differentiation Evidence for Boc-c3Val


Backbone Turn-Type Differentiation: L-c3Val vs D-c3Val

In a direct crystallographic comparison of two diastereomeric model dipeptides—tBuCO-L-Pro-L-c3Val-NHiPr and tBuCO-L-Pro-D-c3Val-NHiPr—both compounds accommodate a type II β-turn (βII-turn) in the solid state, stabilized by an NHiPr → tBuCO intramolecular hydrogen bond. However, the dipeptide incorporating L-c3Val additionally exhibits a distorted γ-turn centered at the cyclopropane residue, with a second intramolecular hydrogen bond between Pro-CO and NHiPr. This dual-turn architecture is absent in the D-c3Val dipeptide, which shows only the βII-turn [1]. The crystallographic data were obtained from single-crystal X-ray diffraction analysis of both dipeptides [1].

Peptide folding Conformational restriction X-ray crystallography β-turn γ-turn

γ-Bend Conformational Propensity: c3Val vs (αMe)Val

A comprehensive solution and crystal-state conformational investigation using Fourier transform infrared (FTIR) absorption, ¹H-NMR, and X-ray diffraction compared terminally protected derivatives and model peptides (up to the heptamer level) containing (R)-c3Val with analogous peptides rich in (αMe)Val, the archetypal Cα-tetrasubstituted α-amino acid [1]. The study concluded that c3Val is a good β-bend and helix former, although less efficient than (αMe)Val in these conformations. Critically, however, c3Val was found to be more prone than (αMe)Val to fold into a γ-bend conformation [1]. The Cβ,β-disubstituted Ac3c (cyclopropane) system of c3Val was also compared with the parent cyclopropane residue, demonstrating that gem-dimethylation enhances conformational restriction beyond that of the unsubstituted cyclopropane [1].

γ-bend Conformational propensity FTIR spectroscopy ¹H-NMR Peptide design

Preparative-Scale Enantiomeric Resolution via Chiral HPLC

A preparative chiral HPLC method was developed for the resolution of racemic N-Boc-c3Val precursor, employing a noncommercial chiral stationary phase (CSP) consisting of mixed 10-undecenoate/3,5-dimethylphenylcarbamate of cellulose covalently bonded to allylsilica gel, packed in a 150 × 20 mm ID column, with hexanes/tert-butyl methyl ether/ethyl acetate as the mobile phase [1]. The resolution yielded almost 1.5 g of the first-eluted enantiomer and 1.0 g of the second-eluted enantiomer, both in optically pure form, from a single chromatographic run [1]. This preparative-scale enantioseparation is notable because many cyclopropane amino acid resolutions remain limited to analytical or semipreparative scale, and the noncommercial CSP provides separation selectivity not achievable with standard commercial chiral columns [1].

Chiral HPLC Enantioseparation Preparative chromatography Cyclopropane amino acids c3Val enantiomers

Synthetic Route Comparison for Multigram Racemic Boc-c3Val

The Jiménez–Cativiela oxazolone route (2005) uses cyclopropanation of the exocyclic double bond of 2-phenyl-4-isopropylidene-5(4H)-oxazolone with diazomethane, followed by elaboration of the heterocyclic moiety, to deliver multigram quantities of racemic Boc-c3Val [1]. Earlier synthetic approaches include: (a) the Srivastava–Stammer route, which employs dipolar addition of diazo compounds to dehydroalanine derivatives yielding N-Boc-2,3-methanovaline in approximately 76% yield [2]; and (b) the De Kimpe β-chloroimine route, which proceeds via hydrogen cyanide addition to β-chloroaldimines, base-induced ring closure, and acidic hydrolysis to afford the free amino acid [3]. The De Kimpe Curtius rearrangement approach achieves 78–86% yield for the cyclopropanecarboxylic acid intermediate, but requires multiple additional steps to install Boc protection [4]. The oxazolone route is distinguished by its direct provision of the N-Boc-protected target without separate protection steps and its demonstrated multigram throughput [1].

Cyclopropanation Oxazolone chemistry Diazomethane Racemic synthesis Scalability

Boc Protection Strategy: Orthogonal Compatibility with SPPS

The Boc (tert-butoxycarbonyl) group on the α-amino function of 2,3-methanovaline provides acid-labile protection removable with trifluoroacetic acid (TFA) or HCl/dioxane, rendering Boc-c3Val compatible with Boc-strategy solid-phase peptide synthesis (SPPS) [1]. In contrast, the Fmoc-protected analogue would require base-labile deprotection conditions (typically 20% piperidine in DMF) and would be incompatible with Boc-strategy protocols. The Boc group is stable to the basic and nucleophilic conditions employed during peptide coupling, catalytic hydrogenation, and Na/liquid NH₃-based deprotections [1]. The free amino acid form (CAS 123445-53-4) lacks the protecting group entirely and cannot be used for controlled, stepwise peptide assembly without re-protection. The LogP of Boc-c3Val (calculated 2.16) vs. the free amino acid (calculated LogP 0.90) reflects the increased lipophilicity imparted by the Boc group, which can affect solubility and partitioning behavior during synthesis and purification .

Protecting group strategy Boc chemistry Orthogonal protection SPPS Peptide synthesis

Thorpe–Ingold Effect: c3Val vs Ac3c Conformational Restriction

The Peggion et al. (2003) study explicitly compares the conformational propensities of Cβ,β-disubstituted Ac3c residues (i.e., c3Val) with those of the parent cyclopropane residue (Ac3c, 1-aminocyclopropane-1-carboxylic acid) [1]. The gem-dimethyl substitution on the cyclopropane β-carbon produces a Thorpe–Ingold effect—the steric compression between the two methyl groups and the cyclopropane ring atoms restricts the accessible conformational space of the backbone dihedral angles φ and ψ beyond the restriction already imposed by the cyclopropane ring alone [1]. This enhanced conformational restriction is mechanistically linked to (a) the increased steric bulk at Cβ, which limits rotation about the Cα–Cβ bond, and (b) the electronic effect of alkyl substitution on the cyclopropane ring geometry, which alters the N–Cα–C′ bond angle from the value observed in the parent Ac3c residue [1][2]. Ac3c residues in peptides have an expanded N–Cα–C′ bond angle (significantly greater than the tetrahedral 109.5°), and the dimethyl substitution modulates this geometric parameter further [2].

Thorpe–Ingold effect Conformational restriction Cα-tetrasubstitution Ac3c Peptide stability

Optimal Application Scenarios for Boc-c3Val


Peptide Foldamers with Dual β-Turn and γ-Turn Architecture

Based on the crystallographic evidence that L-c3Val simultaneously induces a type II β-turn and a distorted γ-turn in the Pro-c3Val dipeptide model [1], researchers designing peptide foldamers that need to achieve a compact, double-turn architecture within a short sequence should select L-Boc-c3Val. This dual-turn capability cannot be replicated by D-c3Val (which provides only β-turn) or by the non-cyclopropane alternative (αMe)Val (which has lower γ-bend propensity). The Boc protecting group enables incorporation via standard Boc-strategy SPPS or solution-phase fragment coupling.

Enantiopure Constrained Valine Surrogates for Peptide Therapeutics

The demonstrated preparative chiral HPLC resolution of racemic Boc-c3Val yielding 1.5 g and 1.0 g of each enantiomer in optically pure form [2] supports the use of either (R)- or (S)-c3Val in medicinal chemistry programs targeting protease-resistant, conformationally locked peptide therapeutics. The known stereochemistry–conformation relationship—(R)-c3Val imparts a left-handed helical bias [3]—allows rational selection of the appropriate enantiomer for target binding. Procurement should specify enantiomeric purity ≥98% ee, as validated by the chiral HPLC method described [2].

SAR Studies of Conformational Restriction in Cyclopropane Amino Acids

The Thorpe–Ingold effect of the Cβ,β-dimethyl substitution in c3Val provides a quantifiably higher degree of backbone restriction than the parent Ac3c residue [3]. SAR programs systematically probing the relationship between side-chain steric bulk and biological activity should include Boc-c3Val alongside Boc-Ac3c and other cyclopropane amino acid building blocks. The direct comparative conformational data available for c3Val vs. (αMe)Val and vs. Ac3c [3] provide a well-characterized reference framework for interpreting SAR results, making Boc-c3Val a preferred choice for such systematic studies.

Boc-Strategy SPPS of Protease-Resistant Peptide Sequences

For research groups employing Boc-strategy SPPS, the Boc-protected form (CAS 123311-18-2) is the mandatory procurement specification; the corresponding Fmoc derivative or free amino acid (CAS 123445-53-4) are chemically incompatible with Boc-strategy protocols [4]. Cyclopropane amino acids have been shown to confer resistance to proteolytic cleavage when incorporated into peptides [5], and the acid-labile Boc group allows selective Nα-deprotection with TFA while preserving acid-sensitive side-chain protecting groups when appropriate orthogonal strategies are employed. The multigram synthetic accessibility of racemic Boc-c3Val [2] supports the scale requirements of SPPS campaigns producing peptides for in vitro and in vivo evaluation.

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